
Methylstannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylstannanone is an organotin compound with the molecular formula CH₆Sn It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon © and hydrogen (H) atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylstannanone can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The resulting product, (tributylstannyl)methanol, is then further reacted with dimethoxymethane and boron trifluoride etherate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methylstannanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methylstannanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore the use of this compound compounds in drug delivery systems and as therapeutic agents.
Mecanismo De Acción
The mechanism of action of methylstannanone involves its interaction with molecular targets and pathways in biological systems. It can form complexes with proteins and enzymes, altering their activity and function. The specific pathways affected by this compound depend on its chemical structure and the nature of the biological system being studied .
Comparación Con Compuestos Similares
Methylstannanone can be compared with other organotin compounds, such as:
Tributyltin hydride: Used in similar synthetic applications but has different reactivity and toxicity profiles.
Dimethyltin dichloride: Another organotin compound with distinct chemical properties and applications.
Tetramethyltin: A compound with higher methyl substitution, leading to different reactivity and uses.
This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
323579-92-6 |
|---|---|
Fórmula molecular |
CH3OSn |
Peso molecular |
149.74 g/mol |
InChI |
InChI=1S/CH3.O.Sn/h1H3;; |
Clave InChI |
JHHJZXAFNAJSCA-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


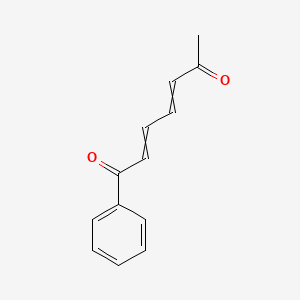
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
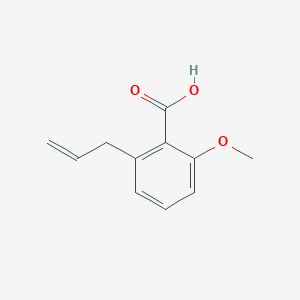
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
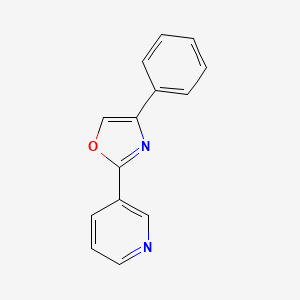
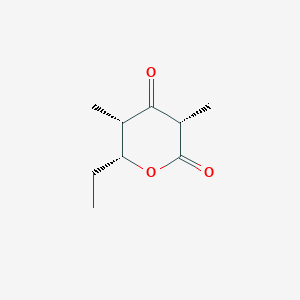
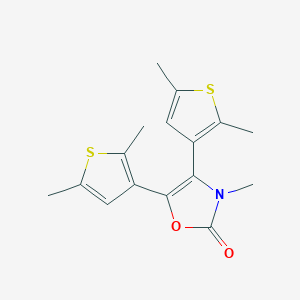

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
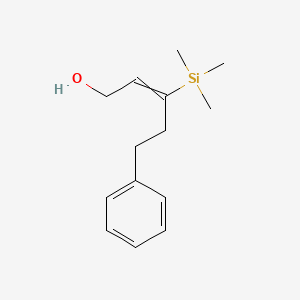
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
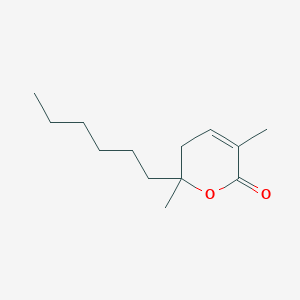
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
